

Dequalinium: A Technical Guide to its Chemical Structure, Properties, and Multifaceted Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

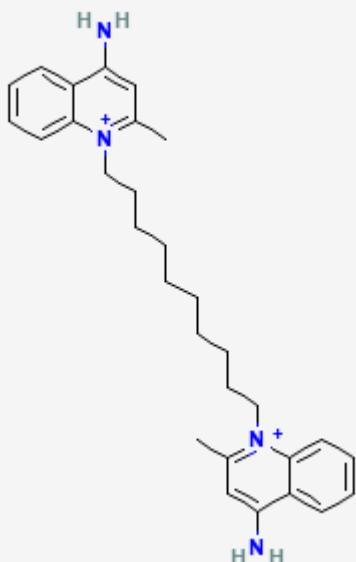
Compound Name: **Dequalinium**

Cat. No.: **B1207927**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract


Dequalinium, available commercially as **dequalinium chloride** (DQC), is a bis-quaternary ammonium cation that has been a staple in clinical practice for over six decades as a topical antiseptic and anti-infective agent.^[1] Initially recognized for its broad-spectrum activity against bacteria and fungi, recent research has unveiled a more complex pharmacological profile, highlighting its potential as an antineoplastic, antiviral, and antiparasitic agent.^{[1][2]} This technical guide provides an in-depth examination of the chemical structure and physicochemical properties of **dequalinium**. It further delineates its multifaceted mechanism of action, detailing its interactions with cellular membranes, mitochondria, and specific protein targets. This document also includes relevant experimental protocols for the identification and analysis of **dequalinium**, serving as a comprehensive resource for professionals in drug development and research.

Chemical Identity and Structure

Dequalinium is a symmetrical bolaamphiphile, characterized by two quaternary quinolinium rings linked by a ten-carbon aliphatic chain (N-decylene).^{[1][3]} This structure is fundamental to its biological activity.

The most common salt form is **dequalinium** chloride.

Chemical Structure (**Dequalinium** Cation)

Source: PubChem CID 2993

Table 1: Chemical Identifiers for Dequalinium Chloride

Identifier	Value	Source
IUPAC Name	1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine dichloride	[4]
CAS Number	522-51-0	[4] [5]
PubChem CID	10649	[4] [5]
Molecular Formula	C ₃₀ H ₄₀ Cl ₂ N ₄	[4] [6]
Canonical SMILES	CC1=--INVALID-LINK-- CCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[Cl-]. [Cl-]	[4] [7]
InChIKey	LTNZEXKYNRNOGT-UHFFFAOYSA-N	[4] [5]

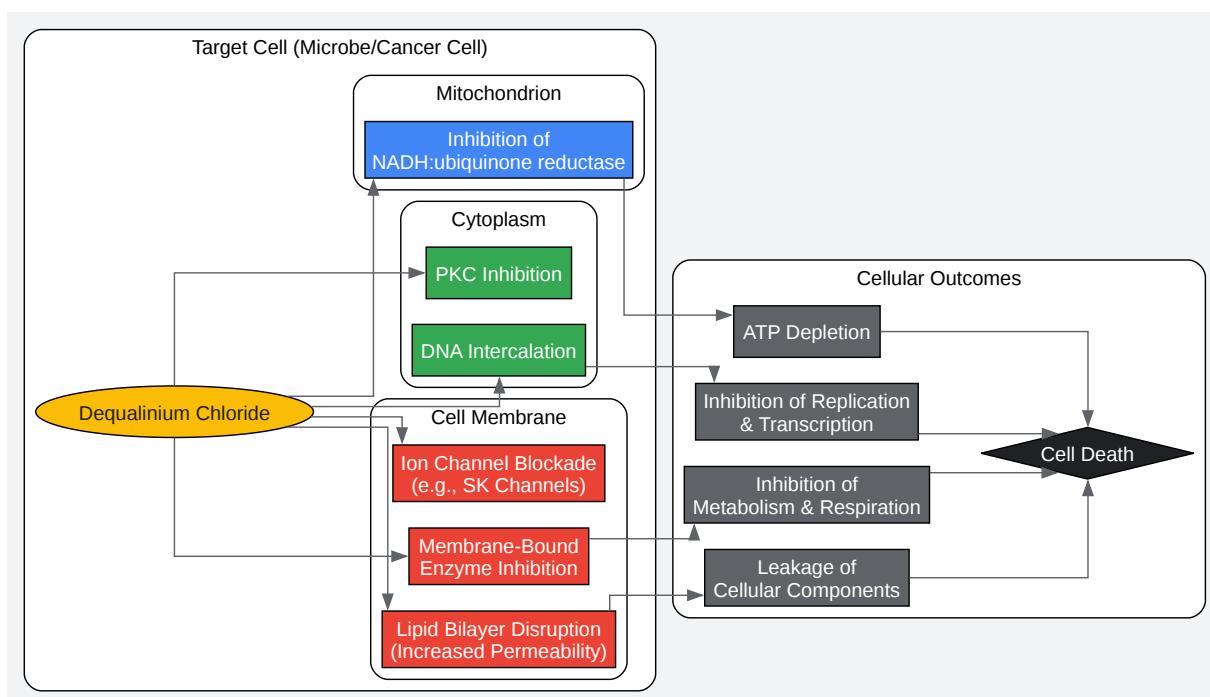
Physicochemical Properties

The physicochemical properties of **dequalinium** chloride are crucial for its formulation, delivery, and biological interactions. As a cationic, lipophilic molecule, it readily interacts with negatively charged biological membranes.[\[1\]](#)[\[8\]](#)

Table 2: Physicochemical Data for Dequalinium Chloride

Property	Value	Source
Molecular Weight	527.57 g/mol	[6] [7]
Appearance	White or yellowish-white powder	[9] [10]
Melting Point	≥300 °C (with decomposition)	[8] [11] [12]
Solubility	Slightly soluble in water (~1 g/200 mL at 25°C) and ethanol (96%). Insoluble in DMSO.	[9] [10] [11] [12] [13]
Storage	Store desiccated at 4°C. Stable for 2 years as supplied.	[12] [14]

Mechanism of Action


Dequalinium's therapeutic effects stem from a multi-targeted mechanism of action, a key factor in the low probability of microbial resistance development.[\[15\]](#)[\[16\]](#) The primary actions involve cell membrane disruption and inhibition of cellular metabolism.[\[17\]](#)[\[18\]](#)

The key mechanisms include:

- Membrane Disruption: The positively charged quaternary ammonium groups interact electrostatically with negatively charged components of microbial cell membranes, such as phospholipids.[\[17\]](#) This disrupts the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components like potassium ions and nucleotides, ultimately causing cell lysis.[\[17\]](#)[\[19\]](#)
- Mitochondrial Targeting: As a delocalized lipophilic cation, **dequalinium** selectively accumulates in mitochondria, which have a high negative membrane potential, particularly in carcinoma cells.[\[1\]](#)[\[8\]](#) It acts as a mitochondrial poison by inhibiting the NADH:ubiquinone reductase (Complex I) of the electron transport chain, thereby blocking cellular energy (ATP) production.[\[2\]](#)[\[4\]](#)
- Enzyme Inhibition: **Dequalinium** interferes with the function of crucial membrane-bound enzymes involved in cellular respiration and metabolic processes, further hampering

microbial energy production.[17][19] It is also a known inhibitor of Protein Kinase C (PKC), with IC₅₀ values ranging from 7-18 μ M.[20]

- DNA Interaction: Once inside the cell, **dequalinium** can intercalate between DNA base pairs, which interferes with DNA replication and transcription, halting microbial proliferation.[2][17]
- Ion Channel Modulation: **Dequalinium** is a potent and selective blocker of apamin-sensitive, small-conductance calcium-activated potassium (SK) channels ($IC_{50} = 1.1 \mu M$).[8][13][20] It has also been identified as an antagonist of $\alpha 7$ nicotinic acetylcholine receptors.[21]

[Click to download full resolution via product page](#)

Fig. 1: Multifaceted mechanism of action of **Dequalinium Chloride**.

Experimental Protocols

The quality control and characterization of **dequalinium** chloride involve several standard analytical techniques. The following are detailed methodologies cited in pharmacopeial monographs and research literature.

Identification by UV-Vis Spectrophotometry

This protocol is used to confirm the identity of **dequalinium** chloride based on its characteristic light absorption profile.

- Objective: To verify the identity of the substance by locating its absorption maxima in the UV-Vis spectrum.
- Methodology:
 - Sample Preparation: Prepare a solution of **dequalinium** chloride in water.
 - Instrumentation: Use a calibrated UV-Vis spectrophotometer.
 - Scan: Scan the sample solution over a spectral range of 230-350 nm.
 - Analysis: The resulting spectrum should exhibit absorption maxima at approximately 240 nm and 326 nm, with a characteristic shoulder at 336 nm.[10] The absorbance ratios (A₂₄₀/A₃₂₆ and A₃₂₆/A₃₃₆) should fall within specified ranges (e.g., 1.56-1.80 and 1.12-1.30, respectively) as per pharmacopeial standards.[10]

Determination of Related Substances by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method to quantify impurities and related substances in a **dequalinium** chloride sample.

- Objective: To separate and quantify potential impurities from the active pharmaceutical ingredient (API).

- Methodology:
 - Chromatographic System:
 - Column: C18, 250mm x 4.6mm, 5 µm particle size (e.g., Phenomenex C18).[\[22\]](#)
 - Mobile Phase: A mixture of methanol and an aqueous solution of an ion-pairing agent, such as 0.67% sodium hexanesulfonate (e.g., 70:30 v/v methanol:aqueous solution).[\[22\]](#)
 - Flow Rate: 1.0 - 1.5 mL/min.[\[10\]](#)[\[22\]](#)
 - Detection: UV spectrophotometer set to 240 nm.[\[10\]](#)[\[22\]](#)
 - Injection Volume: 10 µL.[\[10\]](#)
 - Solution Preparation:
 - Test Solution: Accurately weigh and dissolve the **dequalinium** chloride sample in the mobile phase.
 - Reference Solutions: Prepare solutions of known impurities and a diluted solution of the **dequalinium** chloride reference standard in the mobile phase.
 - Procedure:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved.
 - Inject the prepared solutions.
 - The run time should be at least 5 times the retention time of the main **dequalinium** peak to ensure elution of all related substances.[\[10\]](#)
 - Analysis: Compare the peak areas of any impurities in the test solution chromatogram to the peak area of the main peak in the reference solution chromatogram. Calculate the percentage of each impurity based on the principle of external standards.

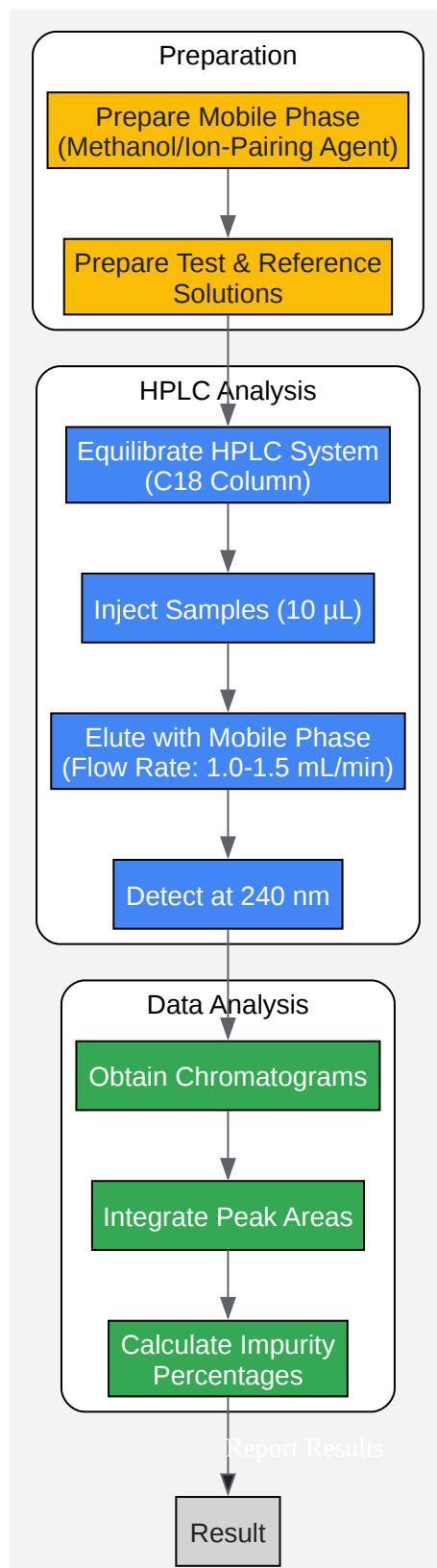

[Click to download full resolution via product page](#)

Fig. 2: Workflow for analysis of related substances by HPLC.

Assay by Titration

This protocol describes a non-aqueous titration method to determine the purity of **dequalinium** chloride.

- Objective: To quantify the **dequalinium** chloride content in a sample.
- Methodology:
 - Sample Preparation: Dissolve a precisely weighed amount of **dequalinium** chloride in a mixture of acetic anhydride and anhydrous formic acid.[10]
 - Titration:
 - Titrant: Standardized 0.1 M perchloric acid.
 - Indicator: A suitable indicator for non-aqueous titration (e.g., crystal violet), or use a potentiometric endpoint detection method.
 - Procedure: Titrate the sample solution with the perchloric acid titrant until the endpoint is reached (indicated by a color change or a potential jump).
 - Calculation: Calculate the percentage purity of **dequalinium** chloride based on the volume of titrant consumed, its molarity, and the initial sample weight. A blank titration should be performed to correct for any reactive species in the solvent mixture.

Conclusion

Dequalinium chloride is a well-characterized compound with a robust history as a topical antiseptic. Its unique, symmetrical bolaamphiphile structure underpins its physicochemical properties and its multifaceted mechanism of action. By targeting fundamental cellular structures and processes, such as the cell membrane and mitochondrial respiration, **dequalinium** maintains broad-spectrum efficacy with a low risk of resistance. The ongoing exploration of its activity against specific protein targets, including kinases and ion channels, continues to open new avenues for its therapeutic application, particularly in oncology. The analytical protocols detailed herein provide a foundation for the quality control and further investigation of this versatile pharmaceutical agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal applications and molecular targets of dequalinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dequalinium | C30H40N4+2 | CID 2993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dequalinium - Wikipedia [en.wikipedia.org]
- 4. Dequalinium Chloride | C30H40Cl2N4 | CID 10649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dequalinium chloride - Wikidata [wikidata.org]
- 6. Dequalinium chloride [midas-pharma.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Dequalinium Chloride | CAS#:522-51-0 | Chemsoc [chemsoc.com]
- 9. Dequalinium Chloride CAS 522-51-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. scribd.com [scribd.com]
- 11. Dequalinium Chloride [drugfuture.com]
- 12. Dequalinium chloride | 522-51-0 [chemicalbook.com]
- 13. Dequalinium chloride | Potassium Channel | PKC | TargetMol [targetmol.com]
- 14. goldbio.com [goldbio.com]
- 15. Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. What is the mechanism of Dequalinium Chloride? [synapse.patsnap.com]
- 18. mims.com [mims.com]
- 19. What is Dequalinium Chloride used for? [synapse.patsnap.com]

- 20. selleckchem.com [selleckchem.com]
- 21. researchgate.net [researchgate.net]
- 22. CN108570005A - Dequalinium Chloride novel chemical compound and combinations thereof and purposes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Dequalinium: A Technical Guide to its Chemical Structure, Properties, and Multifaceted Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207927#dequalinium-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com